N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide
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Description
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O4 and its molecular weight is 424.432. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Phenylglycinol-derived oxazolopiperidone lactams are identified as versatile building blocks for the enantioselective construction of structurally diverse piperidine-containing natural products and bioactive compounds, which potentially include derivatives of the subject compound. These lactams enable the introduction of substituents in a regio- and stereocontrolled manner, paving the way for synthesizing complex molecules including quinazoline derivatives (Escolano, Amat, & Bosch, 2006).
Antimicrobial and Anticancer Studies
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These studies involve molecular docking and biological evaluation, indicating significant activity against various microbial strains and cancer cell lines, which highlights the potential therapeutic applications of these compounds (Mehta et al., 2019).
Metabolite Identification and Drug Disposition
Research involving (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) as a novel If channel inhibitor showcases the process of identifying human metabolites and investigating the transporter-mediated renal and hepatic excretion of these metabolites. Such studies are crucial for understanding the pharmacokinetics and metabolism of potential therapeutic agents, including quinazoline derivatives (Umehara et al., 2009).
Photophysical Studies
The role of excited-state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives, including those related to the quinazoline ring, has been investigated. These studies offer insights into the electronic properties and reactive pathways of fluoroquinolone derivatives under various conditions, relevant for designing compounds with optimized photostability and fluorescence properties (Cuquerella, Miranda, & Bosca, 2006).
Antiproliferative and Enzyme Inhibition Studies
Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition demonstrates the compound's potential in cancer therapy. These studies not only explore the synthetic routes but also evaluate the biological activities, cell cycle arrest, apoptosis induction, and molecular docking with the target protein, highlighting the therapeutic potential of quinazoline derivatives in oncology (Hassan et al., 2021).
properties
IUPAC Name |
N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWHOCBHCULEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.